(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves multiple steps. One common method includes the following steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to cause G1 cell cycle arrest and induce apoptosis in cancer cells by activating caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and the inhibition of anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro: Exhibits similar biological activities and is also studied for its antimicrobial properties.
5H-pyrrolo[2,3-b]pyrazine derivatives: Known for their kinase inhibitory activities.
Uniqueness
(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione stands out due to its specific isobutyl substitution, which may enhance its biological activity and selectivity compared to other pyrrolopyrazine derivatives.
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(3S)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9?/m0/s1 |
InChI Key |
SZJNCZMRZAUNQT-IENPIDJESA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCCC2C(=O)N1 |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 |
Origin of Product |
United States |
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